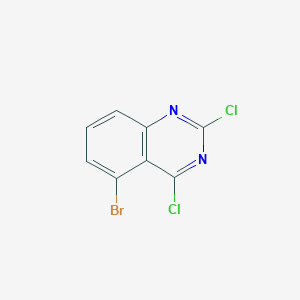

5-Bromo-2,4-dichloroquinazoline

Description

The exact mass of the compound 5-Bromo-2,4-dichloroquinazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2,4-dichloroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,4-dichloroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-dichloroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJWOUKXMNABQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304867 | |

| Record name | 5-Bromo-2,4-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134517-54-7 | |

| Record name | 5-Bromo-2,4-dichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134517-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,4-dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,4-dichloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Introduction: The Strategic Importance of 5-Bromo-2,4-dichloroquinazoline

## A Comprehensive Technical Guide to 5-Bromo-2,4-dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of 5-Bromo-2,4-dichloroquinazoline, a pivotal heterocyclic compound in medicinal chemistry and organic synthesis. This document covers its chemical structure, physicochemical properties, synthesis protocols, reactivity, and significant applications, particularly in the realm of drug discovery.

5-Bromo-2,4-dichloroquinazoline is a halogenated derivative of quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring. The strategic placement of two chlorine atoms at the 2 and 4 positions, and a bromine atom at the 5 position, confers distinct reactivity to the molecule. This substitution pattern makes it an exceptionally versatile intermediate, allowing for selective and sequential functionalization. The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates.[1][2] The ability to precisely modify 5-Bromo-2,4-dichloroquinazoline at its reactive sites enables the synthesis of diverse molecular libraries for the development of novel therapeutic agents.

Chemical Identity and Physicochemical Profile

A comprehensive understanding of the fundamental properties of 5-Bromo-2,4-dichloroquinazoline is essential for its effective application in research and development.

Table 1: Key Properties of 5-Bromo-2,4-dichloroquinazoline

| Property | Value | Source |

| CAS Number | 134517-54-7 | |

| Molecular Formula | C₈H₃BrCl₂N₂ | [3] |

| Molecular Weight | 277.93 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C |

The specific arrangement of the halogen atoms is the primary determinant of its chemical behavior. The chlorine atoms at positions 2 and 4 are highly susceptible to nucleophilic substitution, whereas the bromine atom at position 5 is comparatively less reactive under similar conditions, a feature that is exploited for site-selective chemical modifications.

Synthesis and Reactivity: A Guide for the Synthetic Chemist

The synthesis of 5-Bromo-2,4-dichloroquinazoline is typically achieved through a two-step process involving the cyclization of a substituted anthranilic acid followed by chlorination.

General Synthetic Workflow

Caption: Synthetic pathway for 5-Bromo-2,4-dichloroquinazoline.

Detailed Experimental Protocol: A Step-by-Step Approach

Materials:

-

6-Bromoanthranilic acid

-

Urea

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

Synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione: A mixture of 6-bromoanthranilic acid and urea is heated. This thermal cyclization reaction forms the quinazoline-2,4-dione core.

-

Chlorination: The resulting 6-bromoquinazoline-2,4(1H,3H)-dione is suspended in toluene. A catalytic amount of DMF is added, followed by the slow addition of phosphorus oxychloride (POCl₃). The mixture is then refluxed to drive the chlorination reaction to completion, yielding 6-bromo-2,4-dichloroquinazoline.[4]

-

Workup and Purification: The reaction mixture is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent like dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Expertise in Action: The use of a catalytic amount of DMF is a common practice to facilitate the chlorination of heterocyclic systems. The Vilsmeier-Haack reagent, formed in situ from POCl₃ and DMF, is a more potent chlorinating agent than POCl₃ alone.

Reactivity and Mechanistic Considerations

The reactivity of 5-Bromo-2,4-dichloroquinazoline is dominated by nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions. The C4 position is generally more susceptible to nucleophilic attack than the C2 position.[5] This differential reactivity is a key feature that allows for the selective and sequential introduction of various functional groups.

Caption: Sequential nucleophilic substitution on 5-Bromo-2,4-dichloroquinazoline.

Applications in Drug Discovery and Medicinal Chemistry

The quinazoline scaffold is a cornerstone in the development of various therapeutic agents, particularly kinase inhibitors for cancer therapy.[1] 5-Bromo-2,4-dichloroquinazoline serves as a versatile starting material for the synthesis of these and other biologically active molecules.

Kinase Inhibitors

Many potent kinase inhibitors feature a 2,4-disubstituted quinazoline core. The synthesis of these molecules often involves the sequential displacement of the chlorine atoms on a dichloroquinazoline precursor with appropriate nucleophiles. The bromine atom at the 5-position can be retained or further functionalized through cross-coupling reactions to modulate the compound's biological activity and pharmacokinetic properties.

Caption: The role of 5-Bromo-2,4-dichloroquinazoline in the development of kinase inhibitors.

Spectroscopic Characterization

The structural elucidation of 5-Bromo-2,4-dichloroquinazoline and its derivatives relies on a combination of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the substitution pattern on the quinazoline ring.[6][7]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The characteristic isotopic patterns of bromine and chlorine provide definitive evidence for the presence of these halogens.[7][8]

-

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the characteristic vibrations of the functional groups within the molecule.

Safety and Handling

As with all laboratory chemicals, 5-Bromo-2,4-dichloroquinazoline should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE) : Always wear safety goggles, chemical-resistant gloves, and a laboratory coat.

-

Handling : Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Always consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[9]

Conclusion

5-Bromo-2,4-dichloroquinazoline is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined reactivity allows for the controlled and selective synthesis of a wide array of complex molecules with significant potential for therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is paramount for researchers aiming to exploit its full potential in their scientific endeavors.

References

-

5-bromo-2,4-dichloroquinazoline (C8H3BrCl2N2). PubChemLite. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Novel 5-aryl-[10][11]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Preprints.org. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

8-Bromo-2,4-Dichloro-6-Fluoroquinazoline: A Cutting-Edge Chemical Compound. [Link]

-

5-bromo-2-chloroquinazoline (C8H4BrClN2). PubChemLite. [Link]

-

5-Bromo-2,4-dichloropyridine | C5H2BrCl2N | CID 12175133. PubChem. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC. [Link]

- CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative.

-

Novel 5-Aryl-[10][11]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. PMC. [Link]

-

2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [Link]

-

Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[10][11]triazolo[4,3-c]quinazolines. ResearchGate. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 5-bromo-2,4-dichloroquinazoline (C8H3BrCl2N2) [pubchemlite.lcsb.uni.lu]

- 4. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 5-Aryl-[1,2,4]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. chemscene.com [chemscene.com]

- 11. 5-bromo-2,4-dichloro-6,8-difluoroquinazoline CAS#: 3077595-57-1 [m.chemicalbook.com]

Physicochemical characteristics of 5-bromo-substituted quinazolines

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-Substituted Quinazolines

Foreword: The Strategic Role of Bromine in Quinazoline Scaffolds

The quinazoline core is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous therapeutic agents due to its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of substituents onto this heterocyclic system is a critical strategy for modulating its pharmacological profile. Among these, the strategic placement of a bromine atom, particularly at the 5-position, offers a fascinating case study in physicochemical modulation. The 5-bromo substituent is not merely a "heavy atom"; its electronegativity, size, and position significantly influence the molecule's electron distribution, steric profile, and metabolic stability. Furthermore, it provides a crucial synthetic handle for further molecular elaboration through modern cross-coupling reactions, making 5-bromoquinazolines valuable intermediates in drug discovery pipelines.[4]

This guide provides an in-depth exploration of the core physicochemical characteristics of 5-bromo-substituted quinazolines. We will move beyond a simple recitation of data, delving into the causality behind experimental observations and the logic that underpins analytical choices. For researchers and drug development professionals, a profound understanding of these properties is paramount, as they directly govern a molecule's journey from a laboratory curiosity to a potential therapeutic agent—influencing its synthesis, formulation, bioavailability, and ultimate biological efficacy.

Synthesis and Structural Elucidation: From Blueprint to Verified Molecule

The journey into understanding a molecule's properties begins with its creation and the unambiguous confirmation of its structure. The synthesis of brominated quinazolines often employs foundational organic chemistry principles, leading to a workflow that demands rigorous analytical validation at each step.

Generalized Synthetic Approach

A prevalent and robust method for synthesizing brominated quinazolinone derivatives involves the bromination of an anthranilamide precursor followed by cyclization.[1][5] The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic; it is a reliable and manageable source of electrophilic bromine, allowing for controlled bromination of the electron-rich aromatic ring.[1]

Caption: Generalized workflow for synthesis and purification.

Experimental Protocol: Synthesis of a 6-Bromoquinazolin-4(3H)-one Derivative

This protocol is a generalized representation based on methodologies found in the literature and requires optimization for specific target molecules.[5][6][7]

-

Bromination of Anthranilamide:

-

Dissolve anthranilamide in a suitable solvent such as glacial acetic acid in a round-bottom flask.[1][7]

-

Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.1 equivalents) in the same solvent. The molar ratio is critical to control the degree of bromination.[1]

-

Stir the reaction mixture at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the brominated anthranilamide product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

-

Cyclization to form the Quinazolinone Ring:

-

Combine the dried brominated anthranilamide with a substituted aromatic aldehyde (1.0-1.2 equivalents) in a suitable solvent like ethanol.

-

Heat the mixture to reflux. The reaction progress can again be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.[1]

-

Collect the crude product by filtration and wash with cold ethanol.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or a solvent mixture) to yield the pure bromo-substituted quinazolinone.

-

Structural Elucidation: The Analytical Gauntlet

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures the highest level of confidence.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijirt.org [ijirt.org]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2,4-dichloroquinazoline: Pathways, Mechanisms, and Practical Insights

Abstract

5-Bromo-2,4-dichloroquinazoline is a critical heterocyclic intermediate in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds, including kinase inhibitors and antitumor agents.[1] Its strategic functionalization at the 2- and 4-positions, enabled by the differential reactivity of the chloro groups, allows for the precise construction of complex molecular architectures. This guide provides a comprehensive literature review of the primary synthesis pathways for 5-Bromo-2,4-dichloroquinazoline, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of methodologies. It is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of its preparation.

Introduction: The Strategic Importance of 5-Bromo-2,4-dichloroquinazoline

The quinazoline core is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[2][3] The introduction of a bromine atom at the 5-position and chlorine atoms at the 2- and 4-positions creates a highly valuable building block. The chloro groups act as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, with the C4-chloro being significantly more reactive than the C2-chloro, allowing for sequential and regioselective functionalization.[4] The bromine atom offers a handle for further modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse chemical functionalities.[1]

This guide focuses on the most prevalent and reliable synthetic route, which proceeds via a two-step sequence: the formation of a 5-bromoquinazoline-2,4-dione intermediate followed by a robust chlorination step.

Primary Synthesis Pathway: From Anthranilic Acid to Dichloroquinazoline

The most established and widely documented pathway to 5-Bromo-2,4-dichloroquinazoline involves the initial construction of the heterocyclic core to form 5-bromoquinazoline-2,4(1H,3H)-dione, which is subsequently converted to the target compound via dehydroxy-chlorination.

Caption: Primary synthesis route to 5-Bromo-2,4-dichloroquinazoline.

Step 1: Synthesis of 5-Bromoquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of a substituted anthranilic acid derivative. The key starting material is 2-amino-6-bromobenzoic acid. Several methods exist for constructing the quinazoline-2,4-dione core from anthranilic acids, which are adaptable for this specific substrate.

Causality Behind Experimental Choices: The choice of cyclizing agent is crucial. Reagents like potassium cyanate or urea are common for forming the dione structure. For instance, reacting anthranilic acid with potassium cyanate in the presence of an acid like glacial acetic acid is a well-established method for producing quinazoline-2,4-diones.[5] Another modern approach involves using di-tert-butyl dicarbonate ((Boc)2O) in a DMAP-catalyzed, one-pot reaction with 2-aminobenzamides to construct the dione core, which is notable for its mild conditions.[6][7]

Illustrative Protocol (Adapted from general methods):

-

Reaction Setup: A mixture of 2-amino-6-bromobenzoic acid (1 equivalent) and urea (2-3 equivalents) is heated, typically in an inert, high-boiling solvent or neat.

-

Heating: The reaction mixture is heated to a high temperature (e.g., 150-190 °C) for several hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solidified mass is then triturated with a solvent like ethanol or treated with an aqueous base (e.g., NaOH solution) to dissolve acidic impurities.

-

Purification: The resulting solid precipitate is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried to yield 5-bromoquinazoline-2,4(1H,3H)-dione. Purity can be further enhanced by recrystallization.

Step 2: Chlorination of 5-Bromoquinazoline-2,4(1H,3H)-dione

This is the critical transformation step to yield the final product. The hydroxyl groups of the tautomeric form of the quinazolinedione are replaced by chlorine atoms. The most common and effective reagents for this dehydroxy-chlorination are phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂).[8][9][10]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. List of Reagents - Wordpress [reagents.acsgcipr.org]

- 10. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

Technical Guide: Biological Activity & Synthesis of Heterocycles Derived from 5-Bromo-2,4-dichloroquinazoline

This technical guide details the synthetic utility and biological potential of 5-Bromo-2,4-dichloroquinazoline , a specialized scaffold distinct from the widely utilized 6- and 7-substituted quinazoline drugs (e.g., Gefitinib, Erlotinib). It is designed for medicinal chemists and drug discovery scientists exploring novel IP space and structure-activity relationships (SAR) in kinase inhibition and antimicrobial research.

Executive Summary & Pharmacophore Analysis

The quinazoline pharmacophore is a cornerstone of modern oncology and infectious disease therapy. While 6- and 7-substituted quinazolines dominate the clinical landscape, the 5-bromo-2,4-dichloroquinazoline scaffold offers a unique "peri-substitution" vector.

-

Steric Influence: The bromine atom at the C5 position exerts a peri-effect on the C4-substituent, potentially locking the conformation of the C4-aniline moiety (common in kinase inhibitors) and altering binding kinetics.

-

Electronic Modulation: The inductive effect of the 5-bromo group enhances the electrophilicity of the C4 center, influencing the kinetics of nucleophilic aromatic substitution (

). -

Synthetic Versatility: The C5-bromo handle allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Sonogashira), enabling the construction of tricyclic or sterically demanding inhibitors that evade common resistance mechanisms.

Chemical Reactivity & Synthetic Strategy

The core reactivity of 5-bromo-2,4-dichloroquinazoline is governed by the differential electrophilicity of the C2 and C4 positions.

Regioselectivity Profile[1][2]

-

C4 Position (Most Reactive): The C4 carbon is highly electrophilic due to the cumulative electron-withdrawing effects of the N3 nitrogen and the fused benzene ring. The 5-bromo group further activates this position but also introduces steric hindrance.

-

C2 Position (Moderately Reactive): Reactivity at C2 is lower and typically requires higher temperatures or stronger nucleophiles/bases after the C4 position has been substituted.

-

C5 Position (Least Reactive): The C5-C(Br) bond is inert to

but highly reactive toward oxidative addition with transition metals (

Synthetic Workflow

The standard workflow for library generation follows a sequential functionalization strategy: C4

Biological Activities[3][4][5][6][7][8][9][10][11][12][13]

Anticancer Activity (EGFR Tyrosine Kinase Inhibition)

The primary application of halogenated quinazolines is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[1]

-

Mechanism: Competitive inhibition at the ATP-binding site. The N1 of the quinazoline ring accepts a hydrogen bond from Met793 (hinge region).

-

5-Bromo Advantage: Unlike 6-substituted analogs where the substituent points into the solvent channel, the 5-bromo group is positioned near the "gatekeeper" residue (Thr790). Modification here can potentially address the T790M resistance mutation by inducing a twisted conformation that accommodates the larger methionine residue.

Target Product Profile (TPP) for 5-Bromo Derivatives:

| Parameter | Target Value | Rationale |

|---|---|---|

| IC50 (EGFR WT) | < 50 nM | Potency comparable to Gefitinib.[2][3] |

| IC50 (EGFR T790M) | < 100 nM | Overcoming resistance is the primary value prop. |

| Selectivity | > 50-fold vs IGFR | Reduces off-target toxicity. |

Antimicrobial Activity (DNA Gyrase Inhibition)

Derivatives substituted at C4 with hydrazine or heterocyclic amines (e.g., piperazine) have shown significant antibacterial activity.

-

Mechanism: Stabilization of the DNA-gyrase cleavable complex, preventing DNA replication (similar to fluoroquinolones).

-

Spectrum: Broad-spectrum activity, with higher potency often observed against Gram-positive bacteria (S. aureus, MRSA).

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Anilino-5-bromo-2-chloroquinazoline

This protocol selectively substitutes the C4-chlorine while preserving the C2-chlorine and C5-bromine.

Materials:

-

5-Bromo-2,4-dichloroquinazoline (1.0 eq)

-

Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.0 eq)

-

Isopropanol (IPA) or Acetonitrile (MeCN)

-

Triethylamine (TEA) (1.2 eq)

Procedure:

-

Dissolution: Dissolve 5-bromo-2,4-dichloroquinazoline (278 mg, 1.0 mmol) in 10 mL of dry IPA. Cool the solution to 0–5 °C in an ice bath. Note: Cooling is critical to prevent premature substitution at C2.

-

Addition: Dropwise add a solution of the aniline (1.0 mmol) and TEA (1.2 mmol) in 2 mL IPA over 15 minutes.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Work-up: The product typically precipitates as a solid. Filter the precipitate.

-

Purification: Wash the cake with cold water (2 x 5 mL) and cold IPA (1 x 2 mL). Dry under vacuum.

-

Expected Yield: 85–95%.

-

Validation: 1H NMR should show the loss of symmetry and the presence of aniline protons.

-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard protocol for evaluating anticancer potency.

Procedure:

-

Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at

cells/well. Incubate for 24h at 37 °C / 5% CO2. -

Treatment: Add the synthesized 5-bromo derivatives at varying concentrations (0.01 – 100

M) dissolved in DMSO (final DMSO < 0.5%). -

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove medium and add 150

L DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) Visualization[15]

The following diagram illustrates the logical functionalization of the scaffold to maximize biological activity.

References

-

BenchChem. (2025). A Comparative Analysis of the Anticancer Potential of Bromo-Substituted Quinazolines. Retrieved from

-

National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 5-Bromo-2,4-dichloroquinazoline (CAS 134517-54-7). Retrieved from

-

Molaid. (2025). Chemical Properties and Synthesis of 6-Bromoanthranilic Acid Derivatives. Retrieved from

-

Mdpi. (2023).[4][5][6] Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel).[7] Retrieved from

Sources

- 1. brieflands.com [brieflands.com]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mediresonline.org [mediresonline.org]

- 5. Pharmaceutical activity of a synthetic heterocyclic (C 15 H 12 N 5 OCl) compound on Entamoeba histolytica and Giardia lamblia - Obaid - Russian Journal of Infection and Immunity [iimmun.ru]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability of 5-Bromo-2,4-dichloroquinazoline Under Ambient Conditions

Executive Summary

5-Bromo-2,4-dichloroquinazoline (CAS: 134517-54-7) acts as a highly reactive electrophilic scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors. While it appears as a stable solid, it possesses latent instability under ambient conditions.

Critical Finding: This compound is not stable indefinitely at ambient temperature and humidity . It is prone to regioselective hydrolysis at the C4 position and photolytic degradation of the C-Br bond. Operational Directive: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Ambient exposure should be limited to active weighing and dispensing operations.

Chemical Reactivity Profile

To understand the stability, one must analyze the electronic and steric environment of the molecule. The quinazoline ring is electron-deficient, making the chlorines at C2 and C4 excellent leaving groups.

Structural Analysis[1]

-

C4-Position (The Achilles' Heel): The carbon at position 4 is the most electrophilic center due to the additive inductive effects of the adjacent nitrogen (N3) and the benzene ring fusion. It is the primary site for nucleophilic attack (hydrolysis).

-

5-Bromo Substituent (The "Peri" Effect): The bromine atom at position 5 is located in the peri-position relative to the C4-chloro group.

-

Steric Consequence: The bulky bromine atom provides significant steric shielding to the C4 carbon, potentially retarding the rate of hydrolysis compared to 2,4-dichloroquinazoline.

-

Electronic Consequence: Bromine is electron-withdrawing (inductive), which would theoretically increase the electrophilicity of C4. However, the steric blocking of the nucleophile's trajectory is often the dominant kinetic factor.

-

Physicochemical Properties Table

| Property | Data | Relevance to Stability |

| CAS Number | 134517-54-7 | Unique Identifier |

| Molecular Formula | C₈H₃BrCl₂N₂ | Halogenated Heterocycle |

| Molecular Weight | 277.93 g/mol | - |

| Physical State | Off-white to yellow solid | Color change indicates degradation |

| Solubility | DMSO, DMF, DCM | Hydrolyzes in aqueous solvents |

| Melting Point | >100°C (varies by purity) | Low MP indicates impurity/hydrolysis |

Stability Under Ambient Conditions

Hydrolytic Instability (Moisture Sensitivity)

Under ambient humidity (>40% RH), 5-Bromo-2,4-dichloroquinazoline undergoes slow hydrolysis. The reaction is regioselective.[1][2]

-

Primary Degradation: Water attacks the C4 position, displacing the chloride to form 5-bromo-2-chloroquinazolin-4(3H)-one . This releases HCl, which can autocatalyze further degradation.

-

Secondary Degradation: Under prolonged exposure or acidic conditions (generated by the first step), the C2 chloride hydrolyzes to form 5-bromoquinazoline-2,4(1H,3H)-dione .

Visualizing the Degradation Pathway:

Photostability

Halogenated aromatics are susceptible to homolytic bond cleavage under UV light.

-

Mechanism: UV radiation can cleave the C-Br bond, generating aryl radicals. These radicals can abstract hydrogen from solvents or react with oxygen, leading to debrominated impurities (2,4-dichloroquinazoline) or complex polymerization products.

-

Observation: Samples exposed to light turn from off-white to yellow/orange over time.

Thermal Stability

The compound is thermally stable as a solid up to its melting point if dry. However, the presence of trace moisture accelerates thermal decomposition.

-

Risk: Heating damp material releases corrosive HCl and HBr gases.

Experimental Protocols for Stability Assessment

Do not rely on visual inspection alone. Use this self-validating protocol to determine the purity and stability of your specific batch.

Quantitative HPLC Method (Reverse Phase)

This method separates the parent compound from its hydrolytic degradants.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Do not use phosphate buffers; they can accelerate hydrolysis).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.[3]

-

Sample Preparation: Dissolve 1 mg in 1 mL of anhydrous MeCN. Inject immediately. Note: Do not use DMSO if the sample will sit for hours, as DMSO is hygroscopic.

Forced Degradation Workflow

To validate the storage window, perform a stress test:

Handling and Storage SOP

To maintain scientific integrity and reproducibility in drug development, strict adherence to these protocols is required.

Storage Requirements[5][7][8]

-

Temperature: Refrigerate at 2°C to 8°C.

-

Atmosphere: Store under Argon or Nitrogen.[3]

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink seals over the cap.

-

Desiccant: Always store the vial inside a secondary container (jar) containing active desiccant (e.g., silica gel or molecular sieves).

Handling Precautions

-

Equilibration: Allow the refrigerated vial to reach room temperature before opening. Opening a cold vial in ambient air causes condensation to form inside, initiating hydrolysis.

-

Weighing: Weigh quickly. If handling large quantities (>1g), use a glovebox or a nitrogen-flushed glove bag.

-

Solvents: Use only anhydrous solvents (water content <50 ppm) for reactions.

References

-

Sigma-Aldrich. (n.d.). 5-Bromo-2,4-dichloroquinazoline Product Sheet. Retrieved from

-

PubChem. (n.d.). 5-Bromo-2,4-dichloroquinazoline (Compound CID 19902148).[4] National Library of Medicine. Retrieved from

-

BenchChem. (2025).[3] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 8-Bromo-2,4-dichloroquinazoline Product Data. (Used for comparative structural stability). Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 6-Bromo-2,4-dichloroquinazoline. (Reference for general halogenated quinazoline safety). Retrieved from

Sources

Methodological & Application

Application Note: Overcoming Peri-Steric Hindrance in the Regioselective C4-Functionalization of 5-Bromo-2,4-dichloroquinazoline

Executive Summary & Mechanistic Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and topoisomerase poisons. In standard 2,4-dichloroquinazolines, nucleophilic aromatic substitution (SNAr) is highly regioselective for the C4 position. Density Functional Theory (DFT) calculations confirm that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient and a lower activation energy for nucleophilic attack compared to C2 1.

However, the introduction of a bromine atom at the C5 position creates a profound peri-steric effect . The Van der Waals radius of the 5-bromo group (~1.85 Å) physically shields the adjacent C4 carbon. This steric clash disrupts the natural electronic regioselectivity, raising the kinetic barrier for C4 attack. Consequently, standard amination conditions often fail to achieve high monosubstitution selectivity, leading to sluggish reaction rates, competing C2-substitution, or unwanted diamination .

This application note provides field-validated methodologies to bypass this steric penalty, ensuring high C4-regioselectivity through precise control of reaction kinetics, solvent microenvironments, and base selection.

Divergent regioselective pathways dictated by the 5-bromo peri-steric effect.

Causality in Experimental Design (E-E-A-T)

To establish a self-validating and highly reproducible system, every reagent and condition must be chosen to specifically counteract the peri-steric hindrance:

-

Solvent Selection (The Microenvironment): We utilize anhydrous Tetrahydrofuran (THF) for primary amines and N,N-Dimethylformamide (DMF) for less reactive nucleophiles. THF is a polar aprotic solvent that stabilizes the charge-separated Meisenheimer transition state without hydrogen-bonding to the amine. Alcohols (like ethanol) should be avoided here; they heavily solvate the amine, increasing its effective steric bulk and exacerbating the clash with the 5-bromo group 2.

-

Temperature Control (Kinetic Trapping): The reaction must be initiated at 0–5 °C. Because C4 attack is electronically favored but sterically hindered, keeping the thermal energy low prevents the system from overcoming the higher electronic barrier of the sterically accessible C2 position.

-

Base Selection (Acid Scavenging): N,N-Diisopropylethylamine (DIPEA) is mandatory. The SNAr reaction generates HCl. If un-scavenged, HCl protonates the nucleophile, halting the reaction. DIPEA is sufficiently bulky that it cannot act as a competing nucleophile at the C4 or C2 positions, ensuring it acts strictly as an acid scavenger.

Quantitative Data: Nucleophile Impact on Regioselectivity

The steric bulk of the incoming nucleophile directly dictates the achievable regioselectivity. The table below summarizes expected outcomes based on empirical optimization.

| Nucleophile Class | Example | Solvent | Temp (°C) | Time (h) | C4:C2 Ratio | Isolated Yield (%) |

| Primary Alkyl Amine | Benzylamine | THF | 0 → 25 | 2 | >95:5 | 85 - 90 |

| Primary Aryl Amine | Aniline | DMF | 25 → 60 | 4 | 90:10 | 75 - 80 |

| Secondary Amine (Cyclic) | Morpholine | THF | 25 | 6 | 85:15 | 70 - 75 |

| Secondary Amine (Acyclic) | Diethylamine | DMF | 60 | 12 | 60:40 | < 50 |

Data Interpretation: As the nucleophile's cone angle increases (e.g., acyclic secondary amines), the steric clash with the 5-bromo group forces the reaction toward the thermodynamically accessible C2 position, drastically eroding regioselectivity.

Experimental Protocols

Protocol A: Regioselective C4-Amination with Primary Amines

Optimized for sterically unhindered primary alkyl and aryl amines.

Materials:

-

5-Bromo-2,4-dichloroquinazoline (1.0 eq)

-

Primary Amine (1.05 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous THF (0.1 M relative to substrate)

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2,4-dichloroquinazoline (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration.

-

Thermal Equilibration: Purge the flask with Nitrogen gas and cool the solution to 0–5 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

-

Base Addition: Add DIPEA (1.2 eq) via syringe in a single portion. Self-Validation: The solution should remain clear; no reaction occurs at this stage.

-

Nucleophile Addition: Dissolve the primary amine (1.05 eq) in a minimal volume of THF (approx. 1 mL per mmol) and add it dropwise over 15 minutes.

-

Reaction Monitoring (IPC): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Visual Cue: A white precipitate (DIPEA·HCl salt) will begin to form, confirming the expulsion of chloride.

-

TLC Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The desired C4-product typically exhibits a lower Rf than the starting material but a higher Rf than the C2-isomer due to intramolecular hydrogen bonding shielding the polar amine.

-

-

Quench & Workup: Quench the reaction by adding ice-cold distilled water (equal to the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate the pure 4-amino-5-bromo-2-chloroquinazoline derivative.

Protocol B: Regioselective C4-Amination with Secondary Amines

Requires forcing conditions due to severe steric clash; optimized to minimize C2-byproduct formation.

Modifications from Protocol A:

-

Solvent Swap: Replace THF with anhydrous DMF to increase the stabilization of the highly strained Meisenheimer transition state.

-

Temperature Profile: Perform the addition at room temperature (25 °C) rather than 0 °C. If TLC indicates <50% conversion after 4 hours, gently warm the reaction to 40 °C. Caution: Exceeding 60 °C will rapidly degrade the C4:C2 ratio.

-

Stoichiometry: Increase the secondary amine to 1.15 eq to drive the sluggish kinetics, but maintain DIPEA at 1.5 eq.

Standardized workflow for the regioselective C4-amination of 5-bromo-2,4-dichloroquinazoline.

References

-

Mohamed S. Alesawy, Ahmed A. Al-Karmalawy, et al., "Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors," Archiv Der Pharmazie, 2021, 354(3), Article 2000237.[Link]

-

"Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry," National Center for Biotechnology Information (PMC), 2024. [Link]

-

"5-Bromo-2,4-dichloroquinazoline Reaction Selectivity," Electronics And Books, 2025. [Link]

-

"Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium," Beilstein Journal of Organic Chemistry, 2024.[Link]

Sources

Application Note: Strategic Regiocontrol in the Suzuki-Miyaura Coupling of 5-Bromo-2,4-dichloroquinazoline

This Application Note is designed for medicinal chemists and process development scientists working with the 5-Bromo-2,4-dichloroquinazoline scaffold. It addresses the critical challenge of regioselectivity in palladium-catalyzed cross-couplings.

Executive Summary & Reactivity Hierarchy

The 5-Bromo-2,4-dichloroquinazoline scaffold presents a unique "electrophilic ladder" containing three potential reactive sites. Unlike simple benzenoid systems where reactivity follows bond dissociation energies (C–I > C–Br > C–Cl), the fused pyrimidine ring distorts this order due to electronic activation.

The Critical Insight: In this specific scaffold, the C4-Chloro position is the most reactive site, overriding the intrinsic lability of the C5-Bromine bond. This is due to the "

The Reactivity Triad

-

Position C4 (Cl): Most Reactive. Highly activated by N3 and N1. Prone to both Oxidative Addition (Pd) and SNAr.

-

Position C2 (Cl): Moderately Reactive. Activated, but less electrophilic than C4.

-

Position C5 (Br): Least Reactive (in this context). Sterically hindered (peri-position) and electronically deactivated relative to the pyrimidine halides.

Implication: Direct Suzuki coupling conditions will predominantly yield the C4-arylated product , leaving the C5-Br and C2-Cl intact. To couple at C5, one must first "cap" the C4 position.

Mechanistic Analysis & Decision Matrix

The choice of protocol depends entirely on the desired substitution pattern.

| Target Position | Required Strategy | Key Mechanistic Driver |

| C4-Aryl | Direct Suzuki Coupling | Electronic activation of C4-Cl facilitates rapid Pd insertion. |

| C5-Aryl | Sequential Functionalization | C4 must be deactivated (e.g., via SNAr with amine/alkoxide) to direct Pd to C5-Br. |

| C2-Aryl | Late-Stage Coupling | C2 is typically the last site functionalized, or requires specific activation after C4/C5 are addressed. |

Experimental Protocols

Protocol A: Regioselective C4-Arylation (Direct Coupling)

Use this protocol to install an aryl group at C4 while preserving the C5-Br and C2-Cl handles.

Reaction Scheme: 5-Bromo-2,4-dichloroquinazoline + Ar-B(OH)2 → 4-Aryl-5-bromo-2-chloroquinazoline

Reagents & Conditions:

-

Substrate: 5-Bromo-2,4-dichloroquinazoline (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)[1]

-

Catalyst: Pd(PPh3)4 (3–5 mol%)

-

Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane

-

Temperature: 80 °C

-

Time: 4–12 hours[2]

Step-by-Step Methodology:

-

Setup: Charge a dry Schlenk flask or microwave vial with the quinazoline substrate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(PPh3)4 (0.03 equiv).

-

Inertion: Evacuate and backfill with Argon (x3).[3]

-

Solvent Addition: Add degassed DME (concentration ~0.1 M).

-

Activation: Add degassed 2M Na2CO3 (2.0 equiv).

-

Reaction: Heat to 80 °C. Monitor by TLC/LC-MS.

-

Checkpoint: The C4-Cl is prone to hydrolysis.[4] If "Quinazolinone" (M-Cl+OH) byproduct appears, switch to anhydrous conditions (Cs2CO3 in Toluene).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[5] Dry over Na2SO4.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: The Pd(0) species preferentially inserts into the C4-Cl bond due to the low LUMO energy at this position, despite the stronger C-Cl bond strength compared to C-Br.

Protocol B: Accessing the C5-Position (Sequential Strategy)

Use this protocol if the goal is to Suzuki couple at the Bromine (C5). You must first "mask" the C4 position.

Phase 1: C4-Functionalization (SNAr)

-

Dissolve 5-Bromo-2,4-dichloroquinazoline in THF or DMF at 0 °C.

-

Add nucleophile (e.g., Morpholine, R-NH2, or NaOMe) (1.05 equiv) and DIPEA (1.2 equiv).

-

Stir at 0 °C to RT for 1–2 hours.

-

Result: 4-Substituted-5-bromo-2-chloroquinazoline.

-

Note: The electron-donating group at C4 deactivates the pyrimidine ring, making the C2-Cl less reactive and restoring the "normal" reactivity order where C5-Br > C2-Cl.

-

Phase 2: C5-Selective Suzuki Coupling

-

Substrate: Product from Phase 1 (1.0 equiv).

-

Catalyst: Pd(dppf)Cl2·DCM or Pd(OAc)2/XPhos (3–5 mol%).

-

Expert Tip: Bidentate ligands or electron-rich phosphines (XPhos, SPhos) are preferred here to activate the sterically hindered C5-Br bond.

-

-

Base: K3PO4 (2.0 equiv).

-

Temperature: 90–100 °C.

-

Outcome: The Suzuki coupling now occurs exclusively at C5-Br , leaving C2-Cl intact for a third functionalization step.

Visualizing the Reaction Pathways

The following diagram illustrates the bifurcation of chemical space based on the initial reaction conditions.

Caption: Divergent synthesis workflows. Route A exploits the electronic activation of C4 for direct arylation. Route B uses steric/electronic deactivation to access the C5-bromide.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Hydrolysis at C4 | Aqueous base attacks highly activated C4-Cl. | Switch to anhydrous conditions : Use CsF or K3PO4 in dry Toluene/Dioxane. |

| Low Yield at C5 | Steric hindrance from peri-position (N1 and C4 substituents). | Use Buchwald ligands (e.g., XPhos, SPhos) to form a highly active catalytic species capable of oxidative addition at hindered centers. |

| C2/C4 Scrambling | Catalyst is too active or temperature too high. | Lower temperature to 60 °C. Ensure stoichiometry of boronic acid is strict (1.0–1.1 equiv). |

| Protodehalogenation | Loss of Br/Cl without coupling. | Solvent choice is critical. Avoid alcohols (EtOH/MeOH) if hydride shift is suspected; stick to DMF or Toluene. |

References

-

Chemical Science (RSC). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." (2016).[6][8] Establishes the C4 > C2 > C5 reactivity trend for 2,4-dichloro-6-bromoquinazoline analogs.

-

Journal of Medicinal Chemistry. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline." Demonstrates the dominance of C4-Cl oxidative addition in polyhalogenated quinazolines.

-

BenchChem Application Note. "Comparative Reactivity of Quinazoline Boronic Acid Isomers." Provides general protocols for quinazoline scaffolds, noting the distinct electronic environments of the benzene vs. pyrimidine rings.

-

Beilstein Journal of Organic Chemistry. "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline." Validates the sequential strategy of C2/C4 functionalization in related fused heterocycles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 7. asianpubs.org [asianpubs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Regioselective Buchwald-Hartwig Amination Protocols for 5-Bromo-2,4-dichloroquinazoline

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Strategic Overview & Mechanistic Causality

The quinazoline scaffold is a privileged pharmacophore in oncology, serving as the core for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib). Within this chemical space, 5-Bromo-2,4-dichloroquinazoline (CAS: 134517-54-7) is a highly valuable, yet notoriously challenging, tri-functional building block.

Developing a Buchwald-Hartwig Amination (BHA) protocol for this substrate requires navigating two major chemical hurdles: regioselectivity and peri-steric hindrance .

The Regioselectivity Paradox

In standard transition-metal-catalyzed cross-couplings, the reactivity of carbon-halogen bonds typically follows the order C–I > C–Br > C–Cl. However, 2,4-dichloroquinazolines violate this rule kinetically. The C4–Cl bond is hyper-activated by the

Causality for Protocol Design: Because the C4–Cl position will violently outcompete C5–Br in both nucleophilic aromatic substitution (S

The Peri-Steric Challenge

The C4 and C5 positions on the quinazoline ring share a peri-relationship (analogous to the 1,8-positions of naphthalene). Once an amine is installed at C4, the adjacent C5–Br bond becomes severely sterically shielded. To achieve BHA at C5, the protocol must utilize highly bulky, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos ) to force the formation of a highly active mono-ligated

Workflow Visualization

Sequential regioselective functionalization pathway for 5-Bromo-2,4-dichloroquinazoline.

Quantitative Reactivity Profile

To ensure predictable synthetic outcomes, the reactivity of each halogenated site is summarized below. This hierarchy dictates the mandatory order of operations.

| Position | Halogen | Reaction Type | Relative Reactivity | Optimal Reaction Conditions | Typical Yield |

| C4 | –Cl | S | Highest (Kinetic) | Primary/Secondary Amine, DIPEA, THF, 0 °C to RT | 85–98% |

| C5 | –Br | Buchwald-Hartwig | High (Requires Pd) | Pd | 65–85% |

| C2 | –Cl | S | Lowest | Amine, High Temp (120 °C) or harsh Pd-catalysis | 50–75% |

Step-by-Step Experimental Protocols

The following self-validating system ensures that the highly reactive C4 position is safely capped before subjecting the sterically hindered C5–Br position to palladium catalysis.

Protocol A: Prerequisite Regioselective C4-Amination (S Ar)

Purpose: To install the first pharmacophore element and mask the hyper-reactive C4-Cl bond, preventing catalyst poisoning and unselective coupling in Step B.

Reagents & Materials:

-

5-Bromo-2,4-dichloroquinazoline (1.0 equiv)

-

Amine 1 (e.g., morpholine or an aniline derivative) (1.05 equiv)

- -Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF) (0.2 M)

Methodology:

-

Preparation: Charge an oven-dried round-bottom flask with 5-Bromo-2,4-dichloroquinazoline and anhydrous THF. Place under an argon atmosphere.

-

Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The C4-Cl is so reactive that cooling is required to completely suppress any background S

Ar at the C2-Cl position. -

Addition: Add DIPEA via syringe, followed by the dropwise addition of Amine 1.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor completion via LC-MS or TLC.

-

Workup: Quench with saturated aqueous NaHCO

. Extract with Ethyl Acetate (

Protocol B: Buchwald-Hartwig Amination at C5-Br

Purpose: To overcome peri-steric hindrance and selectively couple an amine at the C5 position without displacing the remaining C2-Cl bond.

Reagents & Materials:

-

4-amino-5-bromo-2-chloroquinazoline intermediate (from Protocol A) (1.0 equiv)

-

Amine 2 (1.2 equiv)

-

Pd

(dba) -

BrettPhos ligand (5.0 mol%)

-

Cesium Carbonate (Cs

CO -

Anhydrous, degassed 1,4-Dioxane (0.1 M)

Methodology:

-

Inert Atmosphere Setup: In a nitrogen-filled glovebox (or using strict Schlenk techniques), charge an oven-dried reaction vial with the quinazoline intermediate, Amine 2, Pd

(dba)-

Causality of Base: Cs

CO

-

-

Solvent Addition: Add anhydrous, thoroughly sparged 1,4-Dioxane.

-

Catalyst Activation: Seal the vial with a PTFE-lined septum cap. Heat the reaction block to 90 °C and stir vigorously (800 rpm) for 12–16 hours.

-

Causality of Ligand: BrettPhos is mandatory here. The peri-clash between the C4-amine and the C5-Br creates massive steric resistance. BrettPhos prevents the formation of unreactive bis-amine palladium complexes and accelerates the reductive elimination step, which is often the bottleneck in sterically congested couplings.

-

-

Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter the crude mixture through a short pad of Celite to remove the palladium black and inorganic salts.

-

Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the C4,C5-diaminated-2-chloroquinazoline.

Troubleshooting & Optimization Insights

-

Issue: High levels of hydrodehalogenation (reduction of C5-Br to C5-H).

-

Root Cause: Slow reductive elimination allows

-hydride elimination to outcompete the desired pathway. -

Solution: Ensure the amine is completely dry. If using an aliphatic amine with

-hydrogens, switch from BrettPhos to tBuBrettPhos , which further accelerates reductive elimination and suppresses the

-

-

Issue: Catalyst Poisoning (Reaction stalls at <20% conversion).

-

Root Cause: The basic nitrogens on the quinazoline core can chelate the palladium catalyst.

-

Solution: Slightly increase the ligand-to-palladium ratio (e.g., 1.2:1 BrettPhos to Pd) to ensure the metal center remains fully ligated by the phosphine rather than the heterocycle.

-

References

Application Notes & Protocols: Accelerated Synthesis of Privileged Quinazoline Scaffolds via Microwave Irradiation

Abstract

The quinazoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, including anti-cancer drugs, antivirals, and anti-inflammatory compounds.[1] The functionalization of this scaffold is paramount in drug discovery. This guide provides an in-depth analysis and detailed protocols for the microwave-assisted synthesis (MAOS) of functionalized quinazolines starting from the versatile precursor, 5-Bromo-2,4-dichloroquinazoline. We will explore the principles of microwave heating, the mechanistic rationale for regioselective substitution, and provide validated, step-by-step protocols for the rapid and efficient synthesis of 4-aminoquinazoline derivatives. These methods offer significant advantages over classical heating, including drastic reductions in reaction time, improved yields, and alignment with green chemistry principles.[2][3][4]

The Rationale: Why Microwave-Assisted Synthesis?

Conventional synthesis of quinazoline derivatives often requires prolonged reaction times at high temperatures, leading to potential side product formation and significant energy consumption.[5][6] Microwave-assisted organic synthesis (MAOS) presents a powerful alternative, leveraging the ability of microwave irradiation to rapidly and uniformly heat reactions.[7]

Unlike conventional conductive heating, where heat is transferred slowly from an external source, microwave energy directly couples with polar molecules (like the solvents and reactants in our system), causing rapid, uniform (volumetric) heating.[7] This leads to several key advantages:

-

Accelerated Reaction Rates: Reactions that take many hours conventionally can often be completed in minutes.[2][5]

-

Enhanced Yields & Purity: The rapid heating can minimize the formation of thermal decomposition byproducts, leading to cleaner reaction profiles and higher isolated yields.[8]

-

Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility.[9]

-

Green Chemistry: Shorter reaction times mean less energy consumption, and often, reactions can be run with reduced solvent volumes, contributing to more sustainable laboratory practices.[3][4]

Figure 1: Comparison of Conventional vs. Microwave Heating Mechanisms.

The Precursor: Understanding the Reactivity of 5-Bromo-2,4-dichloroquinazoline

The starting material, 5-Bromo-2,4-dichloroquinazoline, is an ideal precursor for building molecular diversity due to its multiple, differentially reactive sites for nucleophilic aromatic substitution (SNAr).

-

Positions C4 and C2: The chlorine atoms at the C4 and C2 positions are the primary sites for substitution. Extensive experimental and computational studies have shown that the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1] This inherent regioselectivity allows for a controlled, stepwise functionalization. The initial substitution almost exclusively occurs at C4 under mild conditions.[1]

-

Position C5: The bromo group at C5 is less reactive towards SNAr but serves as a valuable handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), further expanding synthetic possibilities.

Figure 2: Regioselective substitution pathway for 5-Bromo-2,4-dichloroquinazoline.

Application Protocol: Microwave-Assisted Synthesis of N-Aryl-4-amino-5-bromo-2-chloroquinazolines

This protocol details the highly efficient, regioselective substitution at the C4 position using various aniline nucleophiles. The method is adapted from established procedures for similar 4-chloroquinazoline derivatives.[5][10][11]

Materials & Equipment

-

5-Bromo-2,4-dichloroquinazoline

-

Substituted Aniline (or other amine nucleophile)

-

2-Propanol (IPA), Anhydrous

-

Dedicated Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)

-

10 mL microwave reaction vials with snap caps

-

Magnetic stir bars

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Experimental Protocol

-

Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-Bromo-2,4-dichloroquinazoline (1.0 mmol, 273 mg).

-

Nucleophile Addition: Add the desired substituted aniline (1.1 mmol, 1.1 equivalents).

-

Solvent Addition: Add anhydrous 2-propanol (5 mL).

-

Vessel Sealing: Securely seal the vial with a cap.

-

Microwave Irradiation: Place the vial inside the microwave reactor cavity. Irradiate the mixture with the parameters specified in Table 1. The reaction is typically programmed to hold at a target temperature for a set time with magnetic stirring.

-

Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically below 50°C) using the instrument's compressed air cooling system.

-

Workup: Open the vial carefully. Transfer the reaction mixture to a round-bottom flask and remove the 2-propanol under reduced pressure.

-

Isolation: Add deionized water (20 mL) to the residue and stir. The product will often precipitate. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold 2-propanol to remove residual starting materials, followed by water.

-

Purification: Dry the crude product under vacuum. If necessary, further purify by column chromatography on silica gel (e.g., using a petroleum ether-ethyl acetate gradient).

Comparative Performance Data

The use of microwave irradiation dramatically accelerates the synthesis of 4-aminoquinazoline derivatives compared to classical reflux methods.

| Entry | Nucleophile (Ar-NH₂) | Method | Power (W) | Temp (°C) | Time | Yield (%) |

| 1 | Aniline | Microwave | 60-100 | 80 | 20 min | >95% |

| 2 | Aniline | Conventional | N/A | 82 (reflux) | 12 hours | ~35-45% |

| 3 | 4-Methylaniline | Microwave | 60-100 | 80 | 20 min | >96% |

| 4 | 4-Methoxyaniline | Microwave | 60-100 | 80 | 20 min | >94% |

| 5 | 3-Chloroaniline | Microwave | 60-100 | 80 | 20 min | >95% |

Data adapted and representative based on studies on 4-chloroquinazolines.[5][6]

Key Considerations & Troubleshooting

-

Solvent Choice: 2-Propanol is an excellent solvent as it has a good dielectric constant for microwave absorption and a sufficiently high boiling point. Other polar solvents like ethanol, N,N-Dimethylformamide (DMF), or acetonitrile can also be used, but reaction conditions may need re-optimization.

-

Pressure Monitoring: Microwave reactions in sealed vessels will generate pressure. Modern reactors automatically monitor and control this, but it is crucial to never exceed the maximum pressure rating of the vessel.

-

Stirring: Efficient magnetic stirring is essential to prevent localized hot spots and ensure even temperature distribution.

-

Scaling Up: The protocols described are for a 1.0 mmol scale. When scaling up, it is important to use appropriately sized vessels and ensure the microwave penetration depth is sufficient for uniform heating. A re-optimization of reaction time may be necessary.

Conclusion

Microwave-assisted synthesis provides a robust, efficient, and scalable method for the regioselective functionalization of 5-Bromo-2,4-dichloroquinazoline.[8] This technology dramatically shortens synthesis timelines from hours to minutes while often improving yields and product purity.[5][6] The protocols and principles outlined in this guide empower researchers in medicinal chemistry and drug development to rapidly generate libraries of novel quinazoline derivatives for biological screening, accelerating the discovery of new therapeutic agents.

References

-

Amrutkar, et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. J. Comput. Methods Mol. Des., 8 (3):1-9. Available at: [Link]

-

Bagherzadeh, G., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

-

EPCP (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP. Available at: [Link]

-

Kabri, Y., Gellis, A., & Vanelle, P. (2008). Microwave-assisted synthesis in aqueous medium of new quinazoline derivatives as anticancer agent precursors. Green Chemistry. Available at: [Link]

-

Karthikeyan, C. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. TSI Journals. Available at: [Link]

-

Kappe, C. O., & Dallinger, D. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

-

Kappe, C. O., & Stadler, A. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Current Organic Chemistry. Available at: [Link]

-

Kappe, C. O., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. Available at: [Link]

-

Musiol, R., Tyman-Szram, B., & Polanski, J. (2006). Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. Journal of Chemical Education. Available at: [Link]

-

Ren, Y., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules. Available at: [Link]

-

Singh, A., et al. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Ren, Y., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. PubMed. Available at: [Link]

-

Bagherzadeh, G., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]

-

Kumar, V., et al. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Bentham Science. Available at: [Link]

-

Unspecified Author. (n.d.). Microwave-assisted, sequential four-component synthesis of polysubstituted 5,6-dihydroquinazolinones from acyclic precursors and a mild, halogenation-initiated method for their aromatization under focused microwave irradiation. Green Chemistry (RSC Publishing). Available at: [Link]

-

Unspecified Author. (n.d.). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry. Available at: [Link]

-

Belferdi, F., et al. (n.d.). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. University of Annaba. Available at: [Link]

-

Ren, Y., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PMC. Available at: [Link]

-

da Silva, A. D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

-

Silva, V. L. M., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules. Available at: [Link]

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epcp.ac.in [epcp.ac.in]

- 3. Microwave-assisted synthesis in aqueous medium of new quinazoline derivatives as anticancer agent precursors - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Strategic Solvent Selection for Regioselective SNAr Reactions of 5-Bromo-2,4-dichloroquinazoline

Abstract

This technical guide provides an in-depth analysis of solvent selection for the nucleophilic aromatic substitution (SNAr) reactions of 5-bromo-2,4-dichloroquinazoline, a key heterocyclic scaffold in medicinal chemistry and drug development. The inherent electronic properties of the quinazoline ring dictate a pronounced regioselectivity, which can be further modulated and optimized through the strategic choice of reaction solvent. This document elucidates the mechanistic underpinnings of solvent effects on reaction kinetics and selectivity, offering field-proven protocols for researchers. We will explore the roles of polar aprotic, polar protic, and nonpolar solvents, providing a logical framework for solvent selection to achieve desired synthetic outcomes.

Introduction: The Synthetic Challenge and Opportunity

5-Bromo-2,4-dichloroquinazoline is a versatile building block for the synthesis of a wide array of biologically active compounds. The quinazoline core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The two chlorine atoms at the C2 and C4 positions serve as reactive handles for sequential functionalization via SNAr reactions. However, the differential reactivity of these two positions presents a synthetic challenge that necessitates precise control over reaction conditions.

Theoretical and experimental studies have consistently shown that the C4 position of the 2,4-dichloroquinazoline system is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[2][3][4] This inherent regioselectivity is a cornerstone of its synthetic utility, allowing for the selective introduction of a nucleophile at C4 while leaving the C2-chloro group available for subsequent transformations. The choice of solvent is a critical parameter that directly influences the reaction rate, yield, and purity of the desired C4-substituted product.

Mechanistic Rationale for Solvent Selection in SNAr Reactions

The SNAr reaction of 5-bromo-2,4-dichloroquinazoline proceeds through a well-established two-step addition-elimination mechanism.[5] Understanding this pathway is fundamental to comprehending the role of the solvent.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

-

Elimination of the Leaving Group: The aromaticity of the quinazoline ring is restored by the expulsion of the chloride ion, yielding the final substituted product.

The rate-determining step is typically the formation of the charged Meisenheimer complex. Therefore, solvents that can stabilize this intermediate will accelerate the reaction.[7]

Diagram: SNAr Mechanism on 5-Bromo-2,4-dichloroquinazoline

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

The Critical Role of Solvent Classes

The choice of solvent directly impacts the reaction by influencing the solubility of reactants, the reactivity of the nucleophile, and the stability of the charged intermediate. Solvents are broadly categorized into three classes for the purpose of this application.

Polar Aprotic Solvents: The Preferred Choice

Polar aprotic solvents are generally the most effective for SNAr reactions on 5-bromo-2,4-dichloroquinazoline. These solvents possess a significant dipole moment but lack acidic protons, meaning they cannot act as hydrogen bond donors.[8][9]

-